BenchChemオンラインストアへようこそ!

1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(m-tolyl)ethanone

Kinase inhibition JAK-STAT pathway Immuno-oncology

Privileged entry point for medicinal chemists pursuing JAK1-isoform selective inhibitors. The N-methylsulfonylpiperidine core drives JAK1 preference (6-fold over JAK2 in close analogs). Also deployable as a non-hydroxamate TACE inhibitor probe for TNF-α shedding assays. The m-tolyl configuration distinguishes it from the o-tolyl analog (CAS 1448037-71-5), enabling systematic regioisomeric SAR studies. Procure alongside ortho/para counterparts for comprehensive binding pocket mapping. High-purity (97%) research chemical for hit-to-lead optimization.

Molecular Formula C15H21NO3S
Molecular Weight 295.4
CAS No. 1448079-13-7
Cat. No. B2544187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(m-tolyl)ethanone
CAS1448079-13-7
Molecular FormulaC15H21NO3S
Molecular Weight295.4
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)N2CCC(CC2)S(=O)(=O)C
InChIInChI=1S/C15H21NO3S/c1-12-4-3-5-13(10-12)11-15(17)16-8-6-14(7-9-16)20(2,18)19/h3-5,10,14H,6-9,11H2,1-2H3
InChIKeyKSRHZHFIJKZYSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(m-tolyl)ethanone (CAS 1448079-13-7) – Compound Identity and Procurement-Relevant Class Characteristics


1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(m-tolyl)ethanone (C₁₅H₂₁NO₃S, MW 295.4 g/mol) is a synthetic small molecule belonging to the N-sulfonylpiperidine class. Its structure features a piperidine ring N-substituted with a methylsulfonyl electron-withdrawing group and an ethanone linker bearing an m-tolyl (3-methylphenyl) terminus . This scaffold is closely related to the N-sulfonylpiperidine chemotype that has been pharmacologically validated across multiple target families, including matrix metalloproteinases (TACE/MMPs) [1] and receptor tyrosine kinases (VEGFR-2, EGFR) [2].

Why N-Sulfonylpiperidine Analogs Cannot Be Interchanged: The Procurement Case for 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(m-tolyl)ethanone


Within the N-sulfonylpiperidine family, minor structural variations produce substantial shifts in target selectivity and potency. The methylsulfonyl group on the piperidine nitrogen serves as a critical hydrogen-bond acceptor and steric anchor within enzyme active sites; altering its position from the 1-position (N-sulfonyl) to the 4-position (C-sulfonyl) or replacing it with a bulkier sulfonamide (e.g., tosyl) changes the vector and potency of enzyme inhibition [1]. Similarly, substitution of the m-tolyl moiety for o-tolyl, p-tolyl, or heteroaryl groups has been shown in VEGFR-2 inhibitor series to modulate antiproliferative IC₅₀ values by 10- to 100-fold, underscoring that these analogs are not functionally interchangeable without empirical verification [2].

Quantitative Differentiation Evidence Guide for 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(m-tolyl)ethanone


Kinase Selectivity Fingerprint: JAK1 vs. JAK2 Isoform Discrimination

The 1-(methylsulfonyl)piperidine substructure present in the target compound is a critical pharmacophore for achieving JAK1 selectivity. In a direct head-to-head comparison from US Patent 10695337, a closely related analog bearing the same 1-(methylsulfonyl)piperidin-4-yl motif (Example 254) exhibited a JAK1 IC₅₀ of 5 nM versus a JAK2 IC₅₀ of 30 nM, yielding a 6-fold selectivity window for JAK1 over JAK2 [1]. By contrast, many pan-JAK inhibitors lacking this sulfonylpiperidine motif show equipotent JAK1/JAK2 inhibition (ratio ~1:1). This evidence demonstrates that the N-methylsulfonylpiperidine moiety can confer isoform selectivity, a property directly relevant to the target compound's scaffold.

Kinase inhibition JAK-STAT pathway Immuno-oncology

TACE (ADAM17) Inhibitory Potential via N-Sulfonylpiperidine Scaffold

The N-sulfonylpiperidine chemotype is a well-characterized TACE (TNFα Converting Enzyme, ADAM17) inhibitor scaffold. In the β-sulfone piperidine hydroxamate series, optimized compounds achieved TACE inhibition with Ki values as low as 55 nM (FRET assay) [1]. This same chemotype demonstrated >100-fold selectivity over MMP-1, MMP-2, MMP-9, MMP-13, and MMP-14 in direct panel screening, a selectivity profile that distinguishes N-sulfonylpiperidines from broad-spectrum hydroxamate MMP inhibitors (e.g., marimastat) which typically show less than 10-fold MMP/TACE discrimination [2]. The target compound, while a ketone rather than a hydroxamate, shares the same N-methylsulfonylpiperidine core that engages the S1′ pocket of TACE.

TACE/ADAM17 inhibition TNF-α shedding Inflammatory disease

Regioisomeric Comparison: m-Tolyl vs. o-Tolyl and Thiophene Analogs

The position of the methyl substituent on the aromatic ring differentiates the target (m-tolyl) from closely related analogs. Comparative structural analysis identifies three direct analogs: (4-(methylsulfonyl)piperidin-1-yl)(o-tolyl)methanone (CAS 1448037-71-5, MW 281.37 g/mol), 1-(4-(thiophen-3-yl)piperidin-1-yl)-2-(m-tolyl)ethanone (MW differs), and 1-(3-(methylsulfonyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone (different ring size) . The target compound's m-tolyl orientation positions the methyl group meta to the ethanone linker, producing a distinct steric and electronic profile versus the ortho-substituted analog. In VEGFR-2 N-sulfonylpiperidine series, repositioning of aromatic substituents from para to meta altered antiproliferative IC₅₀ values by ≥5-fold across MCF-7, HCT-116, and HepG2 cell lines [1].

Structure-activity relationship Regioisomeric selectivity Medicinal chemistry

VEGFR-2 Kinase Inhibitory Potential of the N-Sulfonylpiperidine Core

The N-sulfonylpiperidine scaffold has been validated as a VEGFR-2 inhibitor chemotype. The lead compound A in a recent optimization study exhibited VEGFR-2 IC₅₀ = 0.0554 µM (55.4 nM), comparable to the clinically approved VEGFR-2 inhibitors sorafenib and sunitinib [1]. The target compound shares the identical N-methylsulfonylpiperidine core that forms key hydrogen-bond contacts within the VEGFR-2 ATP-binding site. Subsequent analog optimization in this series produced compound 16 with enhanced dual VEGFR-2/EGFR activity and improved antiproliferative effects across three cancer cell lines, confirming the scaffold's suitability for kinase inhibitor development [1].

VEGFR-2 inhibition Angiogenesis Anticancer

High-Value Application Scenarios for 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(m-tolyl)ethanone (CAS 1448079-13-7)


JAK1-Selective Inhibitor Lead Optimization Programs

Based on the 6-fold JAK1 vs. JAK2 selectivity demonstrated by a close structural analog (JAK1 IC₅₀ = 5 nM vs. JAK2 IC₅₀ = 30 nM) [1], the target compound serves as a privileged starting scaffold for medicinal chemistry teams pursuing isoform-selective JAK1 inhibitors. The m-tolyl ethanone moiety offers a vector for further derivatization to enhance potency and selectivity while maintaining the N-methylsulfonylpiperidine core that drives JAK1 preference. This application is particularly relevant for autoimmune indications (e.g., rheumatoid arthritis, atopic dermatitis) where JAK2-sparing profiles are desired to reduce hematological adverse effects.

TACE/MMP Selectivity Screening and Inflammatory Disease Models

The N-sulfonylpiperidine scaffold has demonstrated >100-fold TACE selectivity over MMP-1, -2, -9, -13, and -14 in direct comparative panel screening [2]. The target compound can be deployed as a non-hydroxamate TACE inhibitor probe in TNF-α shedding assays (e.g., LPS-stimulated THP-1 or human whole blood), enabling researchers to distinguish TACE-mediated from MMP-mediated effects in inflammatory disease models without the confounding matrix metalloproteinase inhibition seen with broad-spectrum hydroxamates.

VEGFR-2/EGFR Dual Kinase Inhibitor Discovery

Given that the N-sulfonylpiperidine chemotype has produced compounds with VEGFR-2 IC₅₀ values of 0.0554 µM and demonstrated amenability to dual VEGFR-2/EGFR inhibition through scaffold optimization [3], the target compound represents a viable entry point for anti-angiogenic kinase inhibitor programs. Its m-tolyl substituent provides a hydrophobic contact point that can be systematically varied to optimize potency, selectivity, and drug-like properties in cancer cell lines including MCF-7, HCT-116, and HepG2.

Regioisomeric SAR Probe in Chemical Biology

The target compound's m-tolyl configuration distinguishes it from the o-tolyl methanone analog (CAS 1448037-71-5) . At the class level, repositioning aromatic substituents has altered antiproliferative IC₅₀ values by ≥5-fold in N-sulfonylpiperidine series [3]. Procuring the m-tolyl regioisomer alongside its ortho and para counterparts enables systematic regioisomeric SAR studies to map the steric and electronic requirements of the target binding pocket, an essential step in hit-to-lead optimization that cannot be accomplished with a single analog.

Quote Request

Request a Quote for 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(m-tolyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.